molecular formula C9H13N3O3 B14845696 Ethyl 5-pyrrolidin-1-YL-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-pyrrolidin-1-YL-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B14845696
M. Wt: 211.22 g/mol
InChI Key: WDHLBTYNQFBKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-pyrrolidin-1-YL-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that features a pyrrolidine ring and an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-pyrrolidin-1-YL-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2,4-dioxobutanoate with pyrrolidine in the presence of a base such as sodium ethoxide . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-pyrrolidin-1-YL-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 5-pyrrolidin-1-YL-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-pyrrolidin-1-YL-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylate
  • Ethyl 2,4-dioxobutanoate derivatives
  • Pyrrolidine-2,5-diones

Uniqueness

Ethyl 5-pyrrolidin-1-YL-1,2,4-oxadiazole-3-carboxylate is unique due to its specific combination of a pyrrolidine ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

ethyl 5-pyrrolidin-1-yl-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C9H13N3O3/c1-2-14-8(13)7-10-9(15-11-7)12-5-3-4-6-12/h2-6H2,1H3

InChI Key

WDHLBTYNQFBKQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)N2CCCC2

Origin of Product

United States

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